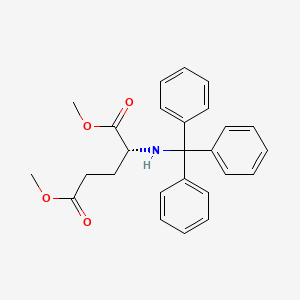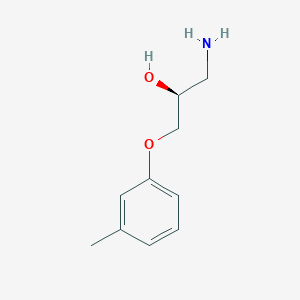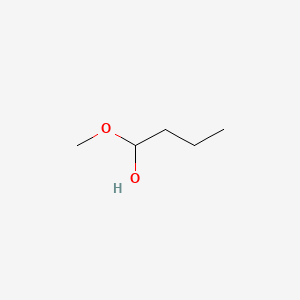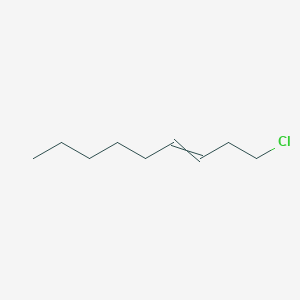![molecular formula C17H30N4 B12557741 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile CAS No. 188669-46-7](/img/structure/B12557741.png)
2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile is a chemical compound characterized by its unique structure, which includes a diazenyl group and two nitrile groups. This compound is part of the broader class of azo compounds, known for their vibrant colors and wide range of applications in various fields, including dyes, pigments, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by coupling with a nitrile-containing compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazenyl linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters, thereby optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds .
Aplicaciones Científicas De Investigación
2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .
Comparación Con Compuestos Similares
- 2-[(E)-(3-Hydroxynaphthalen-2-yl)diazenyl]benzoic acid
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness: What sets 2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile apart from similar compounds is its unique combination of diazenyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in various scientific and industrial applications .
Propiedades
Número CAS |
188669-46-7 |
|---|---|
Fórmula molecular |
C17H30N4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(2-cyanoheptan-2-yldiazenyl)-2-methyloctanenitrile |
InChI |
InChI=1S/C17H30N4/c1-5-7-9-11-13-17(4,15-19)21-20-16(3,14-18)12-10-8-6-2/h5-13H2,1-4H3 |
Clave InChI |
XLFGLLKRIIBSQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C#N)N=NC(C)(CCCCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)


![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)



![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)
![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
